molecular formula C11H18N4NaO14P3 B025712 Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate CAS No. 104809-18-9

Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

Cat. No. B025712
CAS RN: 104809-18-9
M. Wt: 561.21 g/mol
InChI Key: FSMRTZAMTMQMEF-OCMBMSOASA-M
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Description

Synthesis Analysis

The synthesis of related organophosphorus compounds often involves intricate reactions under specific conditions. For instance, the hydrolysis of 2',3'-O-methyleneadenosin-5'-yl bis-5'-O-methyluridin-3'-yl phosphate has been studied to understand the role of the 2'-OH group in facilitating the cleavage of phosphate bonds, a reaction mechanism that could be relevant to the synthesis or breakdown of similar compounds (Lönnberg & Korhonen, 2005).

Molecular Structure Analysis

The molecular structure of organophosphorus compounds is crucial in determining their chemical behavior and reactivity. Studies have shown that modifications in the molecular structure, such as the substitution of hydrogen atoms or the introduction of methyl groups, significantly affect the stability and reactivity of these compounds (Edmundson & Lambie, 1967).

Chemical Reactions and Properties

Chemical reactions involving organophosphorus compounds are diverse and highly dependent on their structural attributes. The introduction of a phosphoric acid group into surfactants, for example, can alter their solubility, surface tension, and micelle formation properties (Tsubone, Uchida, & Mimura, 1990). These chemical properties are pivotal for applications in various industrial and scientific contexts.

Physical Properties Analysis

The physical properties, such as thermal stability and solubility, of organophosphorus compounds can be elucidated through crystallographic and spectroscopic studies. For instance, the crystal structure of a sodium salt related to the target compound offers insights into its thermal behavior and decomposition patterns, which are essential for its practical applications and handling (Kula, Mazur, & Rzączyńska, 2007).

Scientific Research Applications

Synthetic Chemistry and Material Science Applications

Synthesis of Functionalized Phosphates

Research on synthetic strategies for functionalized phosphates, such as the work by Dar, Mallick, and Murugavel (2015), explores the synthesis of halo functionalized phenyl phosphates and their solid-state aggregation behavior. This area of research is pertinent for understanding how similar complex phosphate compounds can be synthesized and how they aggregate, potentially offering insights into the synthesis or modification of the compound (Dar, Mallick, & Murugavel, 2015).

Nucleobase Orientation and Hydrogen Bonding

The study of different nucleobase orientations in cyclic phosphates, as investigated by Sierosławski et al. (2006), provides foundational knowledge on how the orientation of nucleobases and the hydrogen bonding patterns could affect the structure and function of related sodium phosphate compounds (Sierosławski et al., 2006).

Biochemical Research Applications

Nucleoside Synthesis

Hanna et al. (1988) detailed a high-yield synthesis method for biologically significant nucleosides using the stereospecific sodium salt glycosylation method. This research may offer insights into methods for synthesizing or modifying nucleoside analogs, including complex sodium phosphate compounds (Hanna et al., 1988).

Antimicrobial Activities of Modified Purines

The synthesis and investigation of the antimicrobial activities of modified purines, as conducted by Sharma, Sharma, and Rane (2004), highlight the potential biomedical applications of complex purine structures, which may be relevant for the compound (Sharma, Sharma, & Rane, 2004).

properties

CAS RN

104809-18-9

Molecular Formula

C11H18N4NaO14P3

Molecular Weight

561.21 g/mol

IUPAC Name

sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C11H20N5O14P3.Na/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(28-10)2-27-32(23,24)30-33(25,26)29-31(20,21)22;/h3-4,6-7,9-10,17-18H,2H2,1H3,(H,23,24)(H,25,26)(H3,12,13,14)(H2,20,21,22);/q;+1/p-1/t4-,6-,7-,9?,10-;/m1./s1

InChI Key

FSMRTZAMTMQMEF-OCMBMSOASA-M

Isomeric SMILES

CN1C=[N+](C2=C1C(N=C(N2)N)[O-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+]

SMILES

CN1C=[N+](C2=C1C(N=C(N2)N)[O-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+]

Canonical SMILES

CN1C=[N+](C2=C1C(N=C(N2)N)[O-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+]

Origin of Product

United States

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